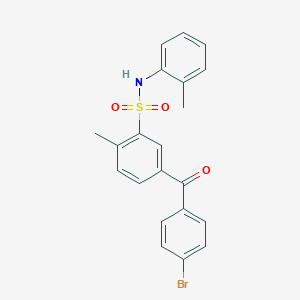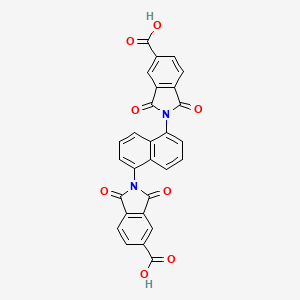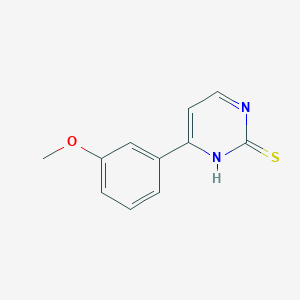![molecular formula C16H18N2OS B6106621 6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6106621.png)
6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive impairment associated with various neurological disorders. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Mecanismo De Acción
6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a selective antagonist of the muscarinic M1 receptor, which is involved in the regulation of cognitive function. By blocking this receptor, this compound increases the release of acetylcholine, which enhances cognitive function and memory retention.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function and memory retention in preclinical models of Alzheimer's disease, schizophrenia, and traumatic brain injury. This compound has also been shown to increase the release of acetylcholine, a neurotransmitter that plays a critical role in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is its selectivity for the muscarinic M1 receptor, which reduces the risk of off-target effects. However, the low yield of the synthesis method and the limited solubility of this compound in water may limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the research on 6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. One potential direction is to investigate the efficacy of this compound in clinical trials for the treatment of cognitive impairment associated with Alzheimer's disease, schizophrenia, and traumatic brain injury. Another potential direction is to explore the use of this compound in combination with other drugs for the treatment of cognitive impairment. Finally, further research is needed to optimize the synthesis method of this compound and to improve its solubility in water.
Métodos De Síntesis
The synthesis of 6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves a multi-step process that starts with the reaction of 4-methylphenylacetonitrile and isopropyl magnesium bromide to form 4-methylphenylpropan-2-ylamine. This intermediate is then reacted with 2,3-dihydrothiophen-2-one to form the final product, this compound. The yield of this synthesis method is reported to be around 30%.
Aplicaciones Científicas De Investigación
6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has been extensively studied in preclinical models of cognitive impairment associated with Alzheimer's disease, schizophrenia, and traumatic brain injury. In these studies, this compound has been shown to improve cognitive function and memory retention. This compound has also been shown to increase the release of acetylcholine, a neurotransmitter that plays a critical role in learning and memory.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-6-propan-2-yl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-9(2)13-8-12-15(19)17-14(18-16(12)20-13)11-6-4-10(3)5-7-11/h4-9,14,18H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRFPYJHGFNWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC3=C(C=C(S3)C(C)C)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)(6-methoxy-2-naphthyl)methanone](/img/structure/B6106544.png)

![N,N-diethyl-1-{[6-fluoro-2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B6106552.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6106558.png)
![3,5-bis[(trifluoroacetyl)amino]benzoic acid](/img/structure/B6106565.png)
![1-(2-methylbenzyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6106572.png)
![N-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6106584.png)

![N-(3-chloro-4-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B6106597.png)
![4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol](/img/structure/B6106601.png)
![4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine](/img/structure/B6106607.png)

![N-[2-(acetylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6106642.png)
![N-cyclopentyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6106653.png)